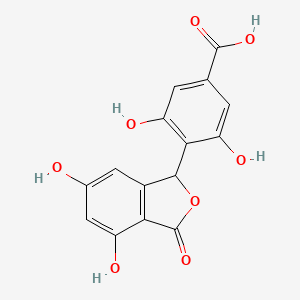
Cryphonectric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cryphonectric acid is a natural product found in Cryphonectria parasitica with data available.
Applications De Recherche Scientifique
Biological Control of Chestnut Blight
Studies have demonstrated the effectiveness of using hypovirulent strains of "Cryphonectria parasitica" as a biological control method for chestnut blight. Martins, Castro, and Gouveia (2014) highlighted the application of hypovirulence in Portugal to control chestnut blight, showcasing the method's potential for large-scale field applications to enhance chestnut production (Martins, Castro, & Gouveia, 2014).
Genomic Insights
The genome sequencing of "Cryphonectria parasitica" has facilitated a deeper understanding of the fungus's pathogenic mechanisms and its interaction with mycoviruses for biological control. Crouch et al. (2020) reported the genome of "C. parasitica" EP155, enhancing the understanding of fungal vegetative incompatibility and its implications for biological control (Crouch et al., 2020).
Hypovirus Interactions
The interaction between "Cryphonectria parasitica" and hypoviruses is central to biological control strategies. Research by Hoegger et al. (2003) on the dissemination of hypovirus in a natural population of "C. parasitica" provided insights into the dynamics of biological control and the potential for hypoviruses to mitigate the impact of chestnut blight (Hoegger et al., 2003).
Novel Metabolites
Investigations into the secondary metabolites of "Cryphonectria parasitica" have uncovered compounds such as cryphonectric acid, which may offer new avenues for understanding and controlling chestnut blight. Arnone et al. (2002) identified this compound among other metabolites in a hypovirulent strain of "C. parasitica," providing a basis for exploring the role of these compounds in the fungus's biology and pathogenicity (Arnone et al., 2002).
Propriétés
Formule moléculaire |
C15H10O8 |
|---|---|
Poids moléculaire |
318.23 g/mol |
Nom IUPAC |
4-(4,6-dihydroxy-3-oxo-1H-2-benzofuran-1-yl)-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C15H10O8/c16-6-3-7-11(10(19)4-6)15(22)23-13(7)12-8(17)1-5(14(20)21)2-9(12)18/h1-4,13,16-19H,(H,20,21) |
Clé InChI |
MYNCQCHJQQBWNF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)C2C3=C(C(=CC(=C3)O)O)C(=O)O2)O)C(=O)O |
Synonymes |
cryphonectric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1249508.png)
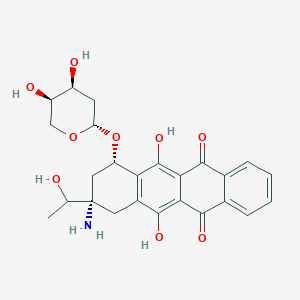

![2-[(E)-but-2-en-2-yl]-10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1249513.png)

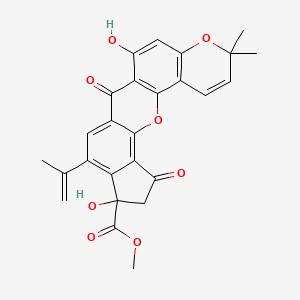
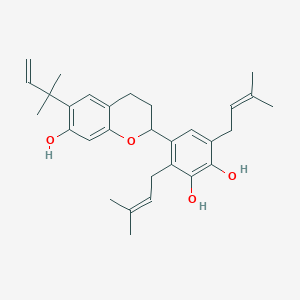


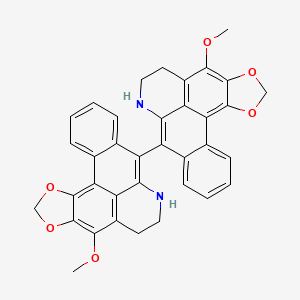
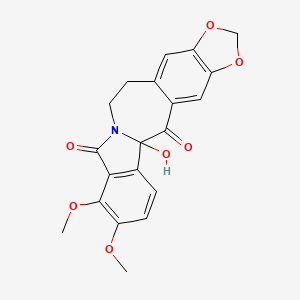
![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)